![molecular formula C15H11NO B14450562 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole CAS No. 79074-23-0](/img/structure/B14450562.png)
10,11-Dihydrophenanthro[2,1-d][1,2]oxazole
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Overview
Description
10,11-Dihydrophenanthro[2,1-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused phenanthrene ring system with an oxazole moiety, making it a unique and interesting compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the intramolecular iodooxygenation of N-propargylamides, leading to the formation of oxazole derivatives .
Another method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydrophenanthro[2,1-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the oxazole ring, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and (diacetoxyiodo)benzene, reducing agents like lithium aluminum hydride, and various catalysts like palladium and copper salts .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
10,11-Dihydrophenanthro[2,1-d][1,2]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases or cyclooxygenase enzymes, resulting in anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
10,11-Dihydrophenanthro[2,1-d][1,2]oxazole can be compared with other similar compounds, such as:
Oxazole: A simpler structure with a wide range of biological activities.
Isoxazole: Similar in structure but with different chemical properties and biological activities.
Benzoxazole: Contains a benzene ring fused to an oxazole ring, used in medicinal chemistry for its diverse biological activities.
The uniqueness of this compound lies in its fused phenanthrene ring system, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Properties
CAS No. |
79074-23-0 |
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Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
10,11-dihydronaphtho[1,2-g][1,2]benzoxazole |
InChI |
InChI=1S/C15H11NO/c1-2-4-12-10(3-1)5-8-14-13(12)7-6-11-9-16-17-15(11)14/h1-5,8-9H,6-7H2 |
InChI Key |
QATGRXVNDSBMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C4=C1C=NO4 |
Origin of Product |
United States |
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